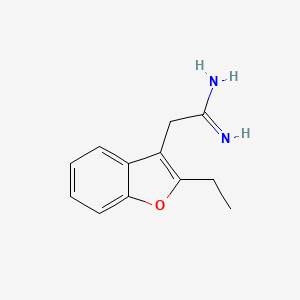
2-(2-Ethylbenzofuran-3-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylbenzofuran-3-yl)acetimidamide is a chemical compound that belongs to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbenzofuran-3-yl)acetimidamide typically involves the formation of the benzofuran ring followed by the introduction of the acetimidamide group. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and further functionalization leads to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylbenzofuran-3-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetimidamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethylbenzofuran-3-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylbenzofuran-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structural features suggest it may interact with proteins involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylbenzofuran: A simpler derivative without the acetimidamide group.
Benzofuran: The parent compound with a basic benzofuran ring structure.
2-(2-Ethylbenzofuran-3-yl)acetic acid: A derivative with a carboxylic acid group instead of an acetimidamide group.
Uniqueness
2-(2-Ethylbenzofuran-3-yl)acetimidamide is unique due to the presence of the acetimidamide group, which imparts distinct chemical and biological properties. This group allows for additional functionalization and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(2-ethyl-1-benzofuran-3-yl)ethanimidamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H3,13,14) |
Clave InChI |
AVDBMRDXPBRMCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















